9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one
Overview
Description
The compound “9-(2-nitrophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one” is a complex organic molecule. It contains a nitrophenyl group, which is a phenol that has been nitrated . Nitrophenols are more acidic than phenol itself .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions it is subjected to. Nitrophenols, for example, can undergo reactions such as reduction and coupling .Scientific Research Applications
Anticancer Activity
A catalyst-free synthesis of [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, which are analogues of podophyllotoxins, was developed. These compounds, related to the chemical structure , have shown potential for anticancer activity screening due to their novel structural framework. This synthesis method offers high yields, quick reaction times, and minimal environmental impact, presenting a new avenue for cancer treatment research (Tuanjie Li et al., 2015).
Drug Development and Synthesis Methodologies
Research on the synthesis of new furo[3,4‐b]quinolin‐1(3H)‐one scaffolds derived from γ-lactone‐fused quinolin‐4(1H)‐ones has been conducted, aimed at discovering new antitumor drugs. This includes a rapid access to various bioisostere analogues of the compound , demonstrating the versatility of these scaffolds in drug development processes (Raphaël Labruère et al., 2013).
Green Chemistry Approaches
The eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones, using green chemistry principles, highlights the environmental benefits of such methods. The use of TiO2 nanoparticles catalyzes the reaction, demonstrating an efficient and green approach to synthesizing these compounds (Diksha Bhardwaj et al., 2019).
Structural Studies
Structural evaluations of similar compounds, such as 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one, have been conducted to understand their conformational and configurational disorders. These studies are crucial for the development of pharmaceuticals, as they provide insights into the stability and reactivity of potential drug candidates (Paola Cuervo et al., 2009).
Properties
IUPAC Name |
8-(2-nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),3(7),9,11(15)-tetraen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O6/c21-18-17-12(7-24-18)19-11-6-15-14(25-8-26-15)5-10(11)16(17)9-3-1-2-4-13(9)20(22)23/h1-6,16,19H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXKDBWLBLPDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=CC=C5[N+](=O)[O-])C(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901139641 | |
Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900014-88-2 | |
Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900014-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,9-Dihydro-9-(2-nitrophenyl)-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901139641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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